molecular formula C8H10O6S2 B14692881 Dimethyl benzene-1,3-disulfonate CAS No. 34577-43-0

Dimethyl benzene-1,3-disulfonate

Cat. No.: B14692881
CAS No.: 34577-43-0
M. Wt: 266.3 g/mol
InChI Key: KURKKGXBDWSAPN-UHFFFAOYSA-N
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Description

Dimethyl benzene-1,3-disulfonate, also known as 1,3-benzenedisulfonic acid disodium salt, is an organic compound with the molecular formula C6H4(SO3Na)2. It is a white to grayish powder that is highly soluble in water. This compound is primarily used in various chemical synthesis processes and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl benzene-1,3-disulfonate can be synthesized through the sulfonation of dimethylbenzene (xylene) using sulfur trioxide or oleum. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure the desired product is obtained. The general reaction is as follows:

C6H4(CH3)2+2SO3C6H4(SO3H)2+2H2OC_6H_4(CH_3)_2 + 2SO_3 \rightarrow C_6H_4(SO_3H)_2 + 2H_2O C6​H4​(CH3​)2​+2SO3​→C6​H4​(SO3​H)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous sulfonation processes where dimethylbenzene is reacted with sulfur trioxide in a controlled environment. The product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl benzene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

Dimethyl benzene-1,3-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl benzene-1,3-disulfonate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzene-1,3-disulfonate
  • Potassium benzene-1,2-disulfonate
  • 2,6-Naphthalenedisulfonic acid disodium salt
  • 1,3-Propanedisulfonic acid disodium salt

Uniqueness

Dimethyl benzene-1,3-disulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .

Properties

CAS No.

34577-43-0

Molecular Formula

C8H10O6S2

Molecular Weight

266.3 g/mol

IUPAC Name

dimethyl benzene-1,3-disulfonate

InChI

InChI=1S/C8H10O6S2/c1-13-15(9,10)7-4-3-5-8(6-7)16(11,12)14-2/h3-6H,1-2H3

InChI Key

KURKKGXBDWSAPN-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)OC

Origin of Product

United States

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